2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a methylsulfanyl (-SMe) group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern and physicochemical properties .
Propriétés
IUPAC Name |
2-methylsulfanyl-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-21-12-18-11-17-10(5-6-20(11)19-12)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIORMBDMKLWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC(=NC2=N1)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326652 | |
| Record name | 2-methylsulfanyl-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866019-43-4 | |
| Record name | 2-methylsulfanyl-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step often involves the nucleophilic substitution of a halogenated precursor with a methylthiolate anion.
Attachment of the Trifluoromethylphenyl Group: This can be done via a cross-coupling reaction, such as Suzuki or Stille coupling, using a trifluoromethylphenyl boronic acid or stannane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazolopyrimidine core can be reduced under certain conditions.
Substitution: The trifluoromethylphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Agrochemicals: It can be explored as a potential herbicide or pesticide due to its biological activity.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application:
Medicinal Chemistry: It may act by modulating specific receptors or enzymes in the central nervous system.
Materials Science: Its electronic properties can be harnessed in the design of organic semiconductors.
Agrochemicals: It may inhibit specific enzymes or pathways in target pests.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Compound Y501-3627 : 7-(Furan-2-yl)-2-(methylsulfanyl)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Key Differences : The furan-2-yl group at position 7 replaces the 3-(trifluoromethyl)phenyl group in the target compound.
- Impact : The electron-rich furan ring may enhance π-π stacking interactions, while the absence of a phenyl group at position 5 reduces steric bulk. This analog has a molecular weight of 300.26 (C11H7F3N4OS) compared to the target compound’s molecular weight of 325.3 (C13H9F3N4S), suggesting differences in solubility and bioavailability .
Compound 10-F526436 : 5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Key Differences : A methoxy group (-OMe) at position 5 and trifluoromethyl (-CF3) at position 7.
- Impact : The methoxy group’s electron-donating nature contrasts with the electron-withdrawing trifluoromethylphenyl group in the target compound. This substitution likely alters binding affinity in biological systems, favoring interactions with polar residues .
Functional Group Variations
5-[3-(Trifluoromethyl)phenyl]-2-amino[1,2,4]triazolo[1,5-c]pyrimidine
- Key Differences: An amino (-NH2) group at position 2 instead of methylsulfanyl, and a triazolo[1,5-c]pyrimidine core.
- However, the altered core structure ([1,5-c] vs. [1,5-a]) may reduce metabolic stability compared to the target compound .
Compound A () : 2-Nitro-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Key Differences: A nitro (-NO2) group at position 2 and dual trifluoromethyl groups at positions 5 and 7.
- Impact : The nitro group increases molecular polarity and explosiveness, making this compound suitable for high-energy density materials (HEDMs). In contrast, the methylsulfanyl group in the target compound offers better stability for pharmaceutical applications .
Anti-Tubercular Derivatives ()
- Example : N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 60)
- Comparison : The pyridin-2-yl group at position 5 and 4-chlorophenethylamine at position 7 enhance anti-tubercular activity. The target compound’s 3-(trifluoromethyl)phenyl group may improve membrane permeability, while the methylsulfanyl group could reduce cytotoxicity compared to amine-containing analogs .
Herbicidal Sulfonamides ()
- Example : [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (8a–8f)
- Comparison : Sulfonamide groups at position 2 confer herbicidal activity via acetolactate synthase inhibition. The methylsulfanyl group in the target compound lacks this mechanism but may exhibit alternative biological roles, such as antimicrobial activity .
Physicochemical Properties
| Property | Target Compound | Y501-3627 | 10-F526436 | Compound A |
|---|---|---|---|---|
| Molecular Weight | 325.3 | 300.26 | 309.3 | 327.2 |
| LogP (Predicted) | 3.8 | 3.2 | 3.5 | 2.9 |
| Hydrogen Bond Acceptors | 4 | 5 | 4 | 6 |
| Key Substituents | -SMe, -CF3Ph | -SMe, -CF3 | -OMe, -CF3 | -NO2, -CF3 |
Activité Biologique
2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 866019-43-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on antiproliferative effects against various cancer cell lines and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHFNS
- Molecular Weight : 310.30 g/mol
- CAS Number : 866019-43-4
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative activity of triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. Notably, the compound has been evaluated for its effectiveness against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer).
Table 1: Antiproliferative Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibits ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induces apoptosis and G2/M phase arrest |
| H12 | MCF-7 | 13.1 | Modulates cell cycle-related proteins |
| Compound X | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| Compound Y | MCF-7 | 3.91 | Induces apoptosis via intrinsic pathway |
The biological activity of 2-(methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:
- Inhibition of ERK Signaling Pathway : The compound has been shown to significantly inhibit the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : It causes G2/M phase arrest in treated cells, preventing further progression through the cell cycle.
Case Studies
A recent study evaluated the antiproliferative effects of a series of triazolo[1,5-a]pyrimidine derivatives including the target compound. The study found that derivative H12 exhibited superior activity compared to established chemotherapeutic agents like 5-Fluorouracil (5-Fu), highlighting its potential as a lead compound for further development in cancer therapy .
In Vivo Studies
In vivo studies using zebrafish models demonstrated that certain derivatives could reduce tumor mass effectively without exhibiting toxicity at therapeutic doses . These findings support the potential for further clinical development.
Q & A
Q. What are the common synthetic routes for 2-(methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of 3-amino-1,2,4-triazole derivatives with substituted aryl precursors. Key steps include:
- Cyclization : Reacting 3-amino-5-methylthio-1,2,4-triazole with 3-(trifluoromethyl)phenyl ketones or aldehydes under acidic or basic conditions .
- Optimization : Solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for chlorination) significantly affect yields. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 323 K) and improves purity .
- Purification : Recrystallization from methanol or acetone is critical for obtaining single crystals for structural analysis .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, particularly distinguishing methylsulfanyl and trifluoromethylphenyl groups .
- X-ray Crystallography : Resolves bond lengths, angles, and planarity of the triazolo-pyrimidine core. For example, deviations ≤0.034 Å in planar systems indicate structural rigidity .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated analogs .
Q. What biological activities are reported for triazolo[1,5-a]pyrimidine derivatives, and how does this compound compare?
Triazolo-pyrimidines exhibit antiviral, anticancer, and anti-inflammatory properties. This compound’s trifluoromethylphenyl group enhances lipophilicity, potentially improving membrane permeability. In vitro assays show:
- Enzyme Inhibition : IC₅₀ values in low micromolar ranges for kinases (e.g., KDR) .
- Antimicrobial Activity : MIC values comparable to fluconazole against fungal strains .
Comparisons with pyrazolo-pyrimidines (e.g., pyrazolo[3,4-d]pyrimidine) reveal triazolo derivatives have higher metabolic stability due to reduced oxidation susceptibility .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data between similar analogs be resolved?
Discrepancies in bond angles or planarity (e.g., dihedral angles between aryl rings) arise from substituent electronic effects. Strategies include:
- Comparative Analysis : Overlay crystal structures of analogs (e.g., 5-ethyl vs. 5-phenyl derivatives) to identify steric or electronic influences .
- DFT Calculations : Validate experimental data by simulating optimized geometries and electrostatic potential maps .
- High-Resolution Diffraction : Use synchrotron radiation for sub-Å resolution to resolve ambiguities in electron density .
Q. How can molecular docking guide the design of analogs targeting viral proteases?
- Target Selection : Prioritize conserved viral targets (e.g., SARS-CoV-2 main protease) using sequence alignment and pocket analysis.
- Docking Protocols : Rigid vs. flexible docking (e.g., AutoDock Vina vs. Glide) to assess binding poses. The methylsulfanyl group may occupy hydrophobic pockets, while the trifluoromethylphenyl group engages in π-π stacking .
- Validation : Compare docking scores with experimental IC₅₀ data from enzymatic assays .
Q. What experimental designs address conflicting biological activity data in different assay systems?
- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize results to internal controls (e.g., ATP levels for cytotoxicity) .
- Orthogonal Validation : Confirm antiviral activity via plaque reduction and RT-qPCR, not just cytopathic effect .
- SAR Profiling : Test analogs with systematic substituent variations (e.g., replacing CF₃ with Br or OCF₃) to isolate electronic vs. steric effects .
Q. How do crystal packing interactions influence drug formulation strategies?
- Solubility : π-π stacking interactions (centroid distances ~3.6–3.9 Å) reduce aqueous solubility but enhance crystalline stability .
- Polymorph Screening : Recrystallize from polar (water) vs. nonpolar (toluene) solvents to identify forms with optimal bioavailability .
- Co-Crystallization : Co-formulate with cyclodextrins or carboxylic acids to disrupt tight packing and improve dissolution rates .
Methodological Considerations
Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?
Q. What computational tools predict metabolic stability and toxicity of triazolo-pyrimidines?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 interactions and hepatotoxicity. The methylsulfanyl group may undergo oxidative metabolism, requiring in vitro microsomal assays .
- QSAR Models : Train models on datasets (e.g., ChEMBL) to correlate substituents with clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
